3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
This compound features a thieno[3,2-d][1,2,3]triazin-4(3H)-one core conjugated to a piperidin-4-yl group substituted with a 3-(dimethylamino)benzoyl moiety. Similar triazinone derivatives are known for antimicrobial and anticancer activities, with structural variations in substituents critically influencing bioactivity . The piperidine-benzoyl linkage may facilitate receptor binding, while the electron-rich thiophene-triazinone core could enhance interactions with biological targets .
Properties
IUPAC Name |
3-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-22(2)15-5-3-4-13(12-15)18(25)23-9-6-14(7-10-23)24-19(26)17-16(20-21-24)8-11-27-17/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQWUKLGOPJQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure incorporates various functional groups that may contribute to diverse biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C19H21N5O2S
- Molecular Weight : 383.47 g/mol
- CAS Number : 2034554-90-8
The compound features a piperidine moiety, which is often associated with biological activity, particularly in compounds targeting acetylcholinesterase and other enzymes. The presence of the thieno[3,2-d][1,2,3]triazinone structure enhances its potential as a bioactive agent.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic biological molecules, facilitating binding to active sites and modulating various biochemical pathways. The benzoyl and piperidine groups contribute to the compound's stability and permeability across biological membranes, enhancing its efficacy in cellular environments.
Anticancer Activity
Research indicates that compounds containing triazine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thieno[3,2-d][1,2,3]triazinones can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of DNA synthesis : Compounds similar to this compound have been reported to interfere with DNA replication processes.
- Induction of apoptosis : Certain derivatives trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
A comparative study highlighted the effectiveness of triazine-based compounds against different cancer cell lines, showcasing IC50 values in the micromolar range .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Candida albicans | 0.25 μg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial therapies .
Study on Anticancer Activity
A recent study investigated the anticancer effects of various thieno[3,2-d][1,2,3]triazinone derivatives. The results indicated that modifications at the piperidine position significantly influenced cytotoxicity against human cancer cell lines. The compound exhibited enhanced activity compared to standard chemotherapeutics due to its dual mechanism of action: disrupting cell cycle progression and inducing apoptosis .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds. It was found that introducing different substituents on the benzoyl group improved the inhibitory effects against resistant strains of bacteria. The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infectious diseases .
Scientific Research Applications
Biological Applications
Anticancer Activity:
Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown activity against various human cancer cell lines with IC50 values lower than 1 μM . The unique structural features of 3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one may enhance its efficacy against specific cancer types.
Antimicrobial Properties:
The compound's potential as an antimicrobial agent is being explored due to its ability to inhibit bacterial growth. Similar thieno[3,2-d] derivatives have demonstrated activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .
Mechanism of Action:
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the dimethylamino group enhances its ability to penetrate biological membranes and interact with cellular components effectively.
Research Applications
Drug Development:
Due to its promising biological activities, this compound is being investigated as a lead candidate for drug development. Its structural complexity allows it to act as a scaffold for the design of novel therapeutic agents targeting various diseases.
Chemical Biology Studies:
In chemical biology, compounds like this are utilized to probe cellular mechanisms and pathways. Researchers can use it to study enzyme inhibition or receptor activation in cellular models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
- 9-Methyl-7-phenylpyrido[5,4-b]thieno[3',2'-d][1,2,3]triazin-4(3H)-one (15) (): Structural Difference: Replaces the piperidinyl-benzoyl group with a pyrido ring. Impact: Reduced flexibility and altered electronic properties due to the fused pyrido system. This may decrease solubility compared to the target compound’s piperidine linker . Activity: Not explicitly reported, but pyrido-thieno-triazinones are typically explored for antimicrobial applications.
- Thieno[2,3-d][1,2,3]triazin-4(3H)-one vs. Benzo[1,2,3]triazin-4(3H)-one (): Key Change: Replacement of the benzene ring with thiophene in the triazinone core. This modification is hypothesized to enhance metabolic stability .
Substituent Variations
- BK61243 (3-{1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one) (): Structural Difference: Substitutes the dimethylamino group with a methylthio-benzoyl moiety. Activity: Methylthio groups are associated with improved metabolic stability but may reduce aqueous solubility .
- 3-(1-(Thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one (): Structural Difference: Replaces benzoyl with thiophene-3-carbonyl. Impact: The thiophene’s aromaticity may enhance π-π stacking with aromatic residues in target proteins, but the lack of a basic dimethylamino group could reduce solubility (Molecular Weight: 346.4 vs. ~420 for the target compound) .
Bioactivity Trends
- Anticancer Activity (): Compounds with 4-chlorophenyl substituents (e.g., 19b) exhibit potent anticancer activity (IC₅₀ < 1 µM against MCF-7 cells). The target compound’s dimethylamino group may improve cellular uptake but could reduce cytotoxicity compared to halogenated analogs.
- Antimicrobial Activity (): Sulfonamide derivatives (e.g., 2c) show broad-spectrum antibacterial activity (MIC: 2–8 µg/mL). The dimethylamino group in the target compound may enhance Gram-positive activity due to increased membrane interaction .
Structural and Pharmacokinetic Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
